Product packaging for Ethyl orotate(Cat. No.:CAS No. 1747-53-1)

Ethyl orotate

Cat. No.: B160778
CAS No.: 1747-53-1
M. Wt: 184.15 g/mol
InChI Key: OQIITSDYUWKGGR-UHFFFAOYSA-N
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Description

Contextualization within Orotic Acid Derivative Chemistry and Biochemistry

Ethyl orotate (B1227488) is chemically classified as an ester. It is derived from orotic acid, a heterocyclic compound that serves as a precursor in the de novo synthesis of pyrimidines. nih.gov The synthesis of pyrimidine (B1678525) nucleotides is a critical process for all living organisms, as these molecules are essential components of nucleic acids (DNA and RNA), as well as being involved in the synthesis of phospholipids, glycoproteins, and glycogen.

Orotic acid itself is synthesized in the body and can also be obtained from the diet, historically being referred to as vitamin B13. wikipedia.orgchemicalbook.com In the pyrimidine biosynthetic pathway, orotic acid is converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). wikipedia.org This is a crucial step that links the newly synthesized pyrimidine ring to a ribose sugar. wikipedia.org

As a derivative, ethyl orotate's chemical properties are influenced by the esterification of the carboxylic acid group of orotic acid with ethanol (B145695). This modification can alter its solubility, reactivity, and how it is metabolized and transported across biological membranes compared to orotic acid. The study of such derivatives helps researchers understand the structure-activity relationships of molecules involved in pyrimidine metabolism. researchgate.net

Significance in Fundamental Biochemical and Molecular Biology Studies

The significance of this compound in research is intrinsically linked to the importance of its parent compound, orotic acid. Orotic acid and its derivatives are utilized in studies to probe the pyrimidine biosynthetic pathway and its regulation. For instance, disruptions in this pathway can lead to genetic disorders such as orotic aciduria, characterized by the accumulation of orotic acid. nih.gov

While specific studies focusing solely on this compound are not as numerous as those on other orotate derivatives, such as lithium orotate, its existence as a chemical tool is noteworthy. patsnap.com Esters of biologically active molecules are often synthesized to enhance their delivery into cells, as the ester group can increase lipophilicity, facilitating passage through cell membranes. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active parent compound.

Derivatives of orotic acid are also investigated for their potential interactions with other biological molecules. For example, orotate has been studied for its ability to modulate the structure of G-quadruplex DNA, which is implicated in neurodegenerative diseases. nih.gov The synthesis and study of derivatives like this compound allow for a more nuanced understanding of these molecular interactions. researchgate.net The investigation of various orotate derivatives contributes to the broader effort to develop compounds that can modulate nucleotide metabolism for therapeutic purposes. dntb.gov.ua

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O4 B160778 Ethyl orotate CAS No. 1747-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIITSDYUWKGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169890
Record name Ethyl orotate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-53-1
Record name Ethyl orotate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl orotate
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URL https://comptox.epa.gov/dashboard/DTXSID70169890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE748TQOR
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Synthetic Methodologies and Orotate Ester Derivative Chemistry

Historical Perspectives on Orotic Acid Ester Synthesis Mechanisms

Historically, the synthesis of orotic acid and its derivatives has been a subject of interest in organic chemistry. Early attempts to synthesize orotic acid from ethyl oxaloacetate and urea (B33335) were, at one point, erroneously believed to directly yield ethyl orotate (B1227488). cdnsciencepub.com However, it was later clarified that the product of this condensation reaction was, in fact, 5-carbethoxymethylidenehydantoin, not the direct ester of orotic acid. cdnsciencepub.com This historical misidentification highlights the complexities encountered in early synthetic endeavors involving these heterocyclic systems. While considerable synthetic work has focused on orotic acid itself, the specific mechanisms for the formation of its esters, from a purely chemical perspective, received comparatively less attention in early studies. cdnsciencepub.com

Contemporary Synthetic Routes for Ethyl Orotate

Modern synthetic approaches to this compound (PubChem CID: 549450) primarily leverage the carboxylic acid functionality of orotic acid (PubChem CID: 967) through esterification or via reactive intermediates.

The most straightforward and widely used method for synthesizing esters from carboxylic acids, including orotic acid, is Fischer esterification. This technique involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. docbrown.infolibretexts.orgucalgary.cautripoli.edu.ly The general reaction is reversible, forming an ester and water. To drive the equilibrium towards product formation, an excess of either the alcohol or the carboxylic acid can be employed, or water can be continuously removed from the reaction mixture. libretexts.orgucalgary.ca

For instance, the methyl ester of orotic acid can be prepared by refluxing orotic acid in methanol (B129727) with sulfuric acid. cdnsciencepub.com Similarly, this compound is synthesized by reacting orotic acid with ethanol (B145695) under acidic conditions. This method is effective for producing alkyl esters of orotic acid. nih.gov

An alternative and often more efficient route for ester synthesis involves the use of acid halides, specifically acyl chlorides. Acid halides are highly reactive derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen atom. libretexts.org Orotic acid can be converted into its corresponding acyl halide, orotoyl chloride, by reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂), typically in the presence of a proton scavenger like pyridine (B92270) to minimize side reactions. libretexts.orggoogle.com

Once the orotoyl halide is formed, it readily undergoes condensation reactions with alcohols to yield esters. A significant advantage of this method over direct esterification is that the reaction between an acyl halide and an alcohol is generally irreversible, leading to higher yields of the desired ester. libretexts.org For example, a method for producing orotic acid derivatives involves a condensation reaction between an orotic acid halide and a compound containing an alcohol group under alkaline conditions. google.comwipo.int The synthesis of orotoyl chloride itself has been demonstrated using orotic acid, toluene, N,N-dimethylformamide (DMF), and thionyl chloride. google.com

Chemical Derivatization Strategies for Orotates

Chemical derivatization of orotates is pursued to modify their physicochemical properties, enhance their analytical detectability, or explore novel biological activities. These strategies often involve introducing substituents at various positions of the orotate structure. bath.ac.uk

The multidentate structure of orotic acid allows for diverse derivatization strategies, including the addition of substituents to the pyrimidine (B1678525) ring, the heterocyclic nitrogen atoms, or the carboxylic group. bath.ac.uk The synthesis of novel orotate analogues is a key area of research, particularly in the development of potential antimetabolites or enzyme inhibitors. nih.govacs.org

For example, pyrrolidine-based C-linked orotate analogues have been designed and synthesized to act as inhibitors of Orotate phosphoribosyltransferase (OPRT), an essential enzyme in pyrimidine synthesis. These analogues mimic the transition states of the enzyme, demonstrating the precise structural modifications undertaken to achieve specific biological interactions. nih.gov Furthermore, N1-substituted orotic acid derivatives have been synthesized, allowing for the incorporation of various alkyl and aromatic groups at the N1 position of the pyrimidine ring. researchgate.net Research also includes the synthesis of 5-phenylselenenyl-2,4-disubstituted pyrimidine analogs, which are structurally related to orotic acid and are evaluated for their inhibitory effects on pyrimidine metabolism enzymes. e-journals.in

Structural modifications of orotates can lead to changes in their physical and chemical properties, including solubility and reactivity. For analytical purposes, orotic acid can be derivatized into forms such as trimethylsilyl (B98337) derivatives, alkyl esters, and permethylated derivatives. nih.gov These modifications, achieved using agents like N,O-bis-(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (for silylation) or ethereal diazomethane (B1218177) (for permethylation), improve properties like volatility and chromatographic behavior for techniques such as Gas Chromatography-Mass Spectrometry (GC/MS). nih.govresearchgate.net

Beyond analytical applications, structural modifications can impart new functionalities. For instance, the pyrimidinedione structure inherent to orotic acid has been leveraged in the development of novel thermal stabilizers for poly(vinyl chloride) (PVC), such as zinc orotate. mdpi.com The orotate anion's ability to absorb HCl and supersede unstable chlorine atoms in PVC chains demonstrates how the inherent structural features of orotates can be exploited for material science applications. mdpi.com

Another significant aspect of structural modification involves tautomerism. Orotate anions can exist in various tautomeric forms (e.g., oxo, hydroxy, and dihydroxy forms), which can be influenced by processes like mechanical activation (milling). google.comresearchgate.net These tautomeric transformations have implications for the compound's solubility and biological activity, highlighting the dynamic nature of orotate structures and the synthetic control required to achieve desired forms. google.comresearchgate.net Halogenation is another type of structural modification, as seen in the synthesis of 5-chloroorotic acid from this compound by treatment with pyridine and thionyl chloride, which further allows for subsequent reactions with amine bases to introduce new substituents. jst.go.jp

Biochemical Pathways and Metabolic Integration of Orotates

Role in De Novo Pyrimidine (B1678525) Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway synthesizes pyrimidine nucleotides from simple precursors such as bicarbonate, aspartate, and glutamine. creative-proteomics.comslideshare.net This pathway is energy-intensive and tightly regulated to meet cellular demands. creative-proteomics.com

Orotate (B1227488) serves as a central intermediate in the synthesis of uridine (B1682114) monophosphate (UMP), the foundational pyrimidine nucleotide. creative-proteomics.com The conversion of orotate to UMP involves two key enzymatic steps:

Orotate Phosphoribosyltransferase (OPRT) : This enzyme catalyzes the phosphoribosyl transfer from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate. wikipedia.orgebi.ac.ukacs.orgacs.org This reaction is driven by the hydrolysis of pyrophosphate. wikipedia.org

Orotidylate Decarboxylase (OMPDC) : OMPDC, often found as a bifunctional enzyme with OPRT as part of UMP synthase (UMPS) in mammals, catalyzes the decarboxylation of OMP to yield UMP. wikipedia.orgacs.orgwikipedia.org

These two steps are crucial for the production of the first pyrimidine nucleotide in the de novo pathway. creative-proteomics.com

The synthesis of orotate involves a series of enzymatic transformations:

Preceding Orotate Formation :

Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II) : This enzyme catalyzes the first rate-limiting step, converting glutamine, carbon dioxide (CO₂), and ATP into carbamoyl phosphate. creative-proteomics.comslideshare.netwikipedia.orgwikipedia.orgdavuniversity.org In animals, CPS II, aspartate transcarbamylase (ATCase), and dihydroorotase (DHOase) are part of a single multifunctional protein called CAD. wikipedia.orgwikipedia.orgencyclopedia.pubnih.govuniprot.orgatlasgeneticsoncology.org

Aspartate Transcarbamylase (ATCase) : Carbamoyl phosphate condenses with aspartate to form carbamoyl aspartate. creative-proteomics.comslideshare.netwikipedia.orgwikipedia.orgdavuniversity.org

Dihydroorotase (DHOase) : This enzyme catalyzes the cyclization of carbamoyl aspartate to produce dihydroorotate (B8406146) (DHO). researchgate.netcreative-proteomics.comwikipedia.orgwikipedia.orgdavuniversity.org

Dihydroorotate Dehydrogenase (DHODH) : DHO is then oxidized to orotate by DHODH. creative-proteomics.comwikipedia.orgwikipedia.orgwikipedia.orgmicrobenotes.comacs.orgnih.gov In mammalian species, DHODH is a mitochondrial enzyme that utilizes ubiquinone in this oxidation. wikipedia.orgwikipedia.org The mechanism involves the breaking of two C-H bonds, with deprotonation and hydride transfer. acs.org

Following Orotate Formation : Following the formation of UMP from orotate, UMP is further converted to other pyrimidine nucleotides:

UMP Kinase : UMP is phosphorylated to uridine diphosphate (B83284) (UDP). slideshare.netwikipedia.org

Nucleoside Diphosphate Kinase : UDP is then phosphorylated to uridine triphosphate (UTP). wikipedia.orgwikipedia.org

CTP Synthase : UTP is aminated to form cytidine (B196190) triphosphate (CTP), with glutamine providing the nitrogen. slideshare.netwikipedia.orgdavuniversity.orgwikipedia.org

These steps ensure the availability of various pyrimidine nucleotides required for cellular processes.

Interconnections with Pyrimidine Salvage Pathways

Cells also possess pyrimidine salvage pathways, which recycle pre-formed pyrimidine bases and nucleosides, thereby reducing the need for de novo synthesis and conserving energy. microbenotes.comfiveable.me While the de novo pathway synthesizes pyrimidines from scratch, salvage pathways recover free pyrimidine bases like cytosine, uracil, and thymine. microbenotes.com Enzymes like uridine phosphorylase and cytidine deaminase play roles in converting nucleosides (uridine and cytidine) into uracil, which can then be used to synthesize pyrimidine nucleotides. microbenotes.comfiveable.me The activity of the salvage pathway can influence the demand for de novo synthesis.

Regulation of Orotic Acid Metabolism within Cellular Systems

The regulation of pyrimidine nucleotide biosynthesis is tightly controlled to maintain cellular homeostasis and meet the fluctuating demands for nucleic acid synthesis, especially during processes like cell division. nih.govcwru.edunih.gov

Allosteric regulation is a primary mechanism for controlling enzyme activity in the pyrimidine biosynthesis pathway. cwru.edu

CAD Protein : In animals, the multifunctional CAD protein, encompassing CPS II, ATCase, and DHOase, is a key regulatory point. wikipedia.orgwikipedia.orgencyclopedia.pubnih.gov Its activity is allosterically inhibited by the end-product uridine triphosphate (UTP) and uridine monophosphate (UMP), acting as negative feedback. researchgate.netwikipedia.orgwikipedia.orgnih.gov Conversely, 5-phosphoribosyl-α-pyrophosphate (PRPP) and ATP act as positive effectors, enhancing CAD activity. wikipedia.orgwikipedia.orgnih.gov This allosteric control of CAD modulates de novo pyrimidine synthesis throughout the cell cycle, with activity peaking in the S-phase when pyrimidine demand is high. researchgate.netnih.govnih.gov

Aspartate Transcarbamylase (ATCase) : In bacteria like E. coli, ATCase is a key allosterically regulated enzyme. It is inhibited by UTP and CTP and activated by the purine (B94841) nucleotide ATP. cwru.edu

Carbamoyl Phosphate Synthetase (CPSase) : In E. coli, CPSase is feedback-inhibited by UMP and activated by ornithine. cwru.edu

Beyond allosteric control, gene expression and post-translational modifications also regulate pyrimidine biosynthesis enzymes.

Gene Expression : The expression of genes encoding pyrimidine biosynthetic enzymes is regulated by pyrimidine availability. For instance, in E. coli, the pyrBI operon (encoding ATCase subunits) and the pyrE gene (encoding OPRT) are negatively regulated by intracellular UTP concentrations through attenuation control mechanisms. asm.org The pyrC gene (encoding DHOase) and pyrD gene (encoding DHODH) are also regulated by pyrimidine levels, often by the ratio of CTP to GTP. asm.org

Post-Translational Regulation : Enzymes in the pathway can undergo post-translational modifications that alter their activity. For example, the CAD protein is phosphorylated at various sites by kinases such as MAPK, PKA, and S6K1, influencing its activity and sensitivity to allosteric effectors. encyclopedia.pubnih.govresearchgate.net Phosphorylation of CAD can either decrease UTP inhibition and increase PRPP activation (e.g., T456 phosphorylation) or increase UTP inhibition and decrease PRPP activation (e.g., S1406 phosphorylation). nih.gov Lysine acetylation of OPRTase has also been shown to decrease its enzymatic activity, suggesting another layer of regulation. nih.govnih.gov

Enzymatic Interactions and Molecular Mechanisms of Orotates

Modulation of Pyrimidine (B1678525) Biosynthesis Enzymes

The biosynthesis of pyrimidines is a highly regulated pathway involving several key enzymes that can be modulated by orotate (B1227488) and its derivatives.

Interaction with Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotic acid, a pivotal step in pyrimidine biosynthesis. mdpi.com This reaction is the only redox reaction in this pathway. researchgate.net Research has demonstrated that esters of (S)-dihydroorotate, including methyl, ethyl, t-butyl, and benzyl (B1604629) esters, serve as substrates for bovine liver mitochondrial DHODH. nih.govrhea-db.org This indicates that ethyl orotate's precursor, ethyl dihydroorotate, can be oxidized by DHODH to form this compound. The product of this reaction, orotate, can act as a competitive inhibitor of the enzyme. researchgate.netnih.gov

Substrate and Inhibitor Dynamics with Orotate Phosphoribosyltransferase (OPRTase)

Orotate phosphoribosyltransferase (OPRTase) is a key enzyme that catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine (B106555) 5'-monophosphate (OMP). ontosight.airesearchgate.net This reaction is a critical step in the formation of UMP, a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. ontosight.airesearchgate.net

The inhibition of OPRTase has been a target for therapeutic intervention, particularly in cancer and infectious diseases. researchgate.netacs.org Various pyrimidine base analogs have been studied as inhibitors of this enzyme. nih.gov For instance, 5-fluoroorotic acid is a known potent inhibitor of OPRTase. mdpi.com A study evaluating eighty pyrimidine base analogs helped to formulate a structure-activity relationship for their binding to OPRTase, providing a basis for the rational design of new inhibitors. nih.gov Among the compounds tested, 4,6-dihydroxypyrimidine (B14393) was identified as a potent inhibitor. nih.gov Additionally, orotate analogs have been investigated as potential antimalarial agents by targeting the OPRTase of Plasmodium falciparum. acs.org

Table 1: Examples of OPRTase Inhibitors and their Characteristics
InhibitorType of InhibitionContext of StudyReference
5-Fluoroorotic acidPotent InhibitorUsed to verify OPRTase activity assays. mdpi.com
4,6-DihydroxypyrimidinePotent InhibitorIdentified in a study of 80 pyrimidine base analogs. nih.gov
PyrazofurinPotent InhibitorStudied as an effective antimalarial agent. acs.org
Orotate AnaloguesInhibitorInvestigated as antimalarial drugs. acs.org
Pyrimidin-2(1H)-onesSubmicromolar InhibitorsIdentified as inhibitors of Mycobacterium tuberculosis OPRT. researchgate.net

Influence on Orotidine-5'-Phosphate Decarboxylase (OMP Decarboxylase) Activity

Orotidine-5'-phosphate decarboxylase (OMP decarboxylase), also known as orotidylate decarboxylase, catalyzes the final step in the de novo synthesis of pyrimidines: the decarboxylation of OMP to yield uridine (B1682114) monophosphate (UMP). wikipedia.orguniprot.org In mammals, this enzyme is part of a bifunctional protein called UMP synthase, which also contains the OPRTase domain. wikipedia.orgcaldic.com

The catalytic efficiency of OMP decarboxylase is remarkably high, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction. wikipedia.org The mechanism involves the binding of OMP in the active site, where electrostatic stress between the carboxylate group of the substrate and an aspartate residue (Asp70) in the enzyme contributes to catalysis. pnas.org This destabilization of the ground state facilitates the decarboxylation process. pnas.orgnih.gov

Certain inhibitors of OPRTase have also been evaluated for their effects on OMP decarboxylase. For example, 5-azauracil, 5-azaorotate, and barbituric acid were found to significantly inhibit OMP decarboxylase activity only after preincubation with PRPP and MgCl2 in the presence of cytosol. nih.gov This suggests an indirect inhibitory mechanism or the requirement of the formation of a nucleotide analog.

Intermolecular Interactions with Nucleic Acids

Beyond its role as a precursor in nucleotide synthesis, orotate has been shown to directly interact with and influence the structure of nucleic acids.

Orotate Influence on G-Quadruplex DNA Structures

Recent research has highlighted the ability of orotate to modulate the aggregation of G-quadruplex (G4) DNA. nih.govnih.gov G-quadruplexes are non-canonical four-stranded DNA structures that can form in guanine-rich sequences and are implicated in various cellular processes, including gene regulation. nih.gov The aggregation of certain G4 DNA structures, particularly those with extended (G4C2)n repeats, is associated with neurodegenerative diseases. nih.govnih.gov

A study investigating the interaction of orotate with a G4-forming DNA model relevant to neurodegeneration found that orotate can modulate the aggregation of this DNA. nih.govnih.gov Through a combination of spectroscopic techniques and molecular docking, it was demonstrated that orotate has the potential to influence the stability of these higher-order DNA structures. nih.gov This suggests a direct role for orotate in influencing nucleic acid architecture beyond simply being a building block precursor.

Table 2: Summary of Orotate's Influence on G-Quadruplex DNA
G-Quadruplex DNA ModelObserved Effect of OrotateExperimental TechniquesReference
d[(GGGGCC)3GGGG] (associated with neurodegeneration)Modulation of aggregationCircular Dichroism (CD), UV and thermal denaturation, PAGE electrophoresis, Molecular Docking nih.govnih.gov

Effects on DNA and RNA Synthesis Processes

The primary and most well-established role of orotates in DNA and RNA synthesis is their function as essential precursors for pyrimidine nucleotides. researchgate.netresearchgate.net The de novo synthesis pathway, in which orotic acid is a key intermediate, provides the necessary building blocks (UTP, CTP, and TTP) for the synthesis of nucleic acids by DNA and RNA polymerases. wikipedia.orgliberty.edu A deficiency in the enzymes of this pathway, such as OPRTase, can lead to an inhibition of DNA and RNA synthesis. mdpi.com

The rate of RNA synthesis can be directly studied using labeled orotate. A method developed for measuring in vivo rates of mRNA synthesis utilizes [3H]orotate as a precursor, which is incorporated into newly synthesized RNA. nih.gov This technique has been used to demonstrate that hormonal stimulation, for example with testosterone, can markedly increase the synthesis of specific mRNAs, highlighting the direct link between orotate availability and the dynamics of gene expression. nih.gov

Mechanisms of Cellular Process Modulation

This compound, as an ester derivative of orotic acid, is closely linked to the fundamental processes of pyrimidine biosynthesis. Orotic acid is a key intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Consequently, modulation of its availability and metabolism can have profound effects on cellular functions, particularly those requiring nucleic acid synthesis, such as cell proliferation.

The proliferation of cells is a tightly regulated process governed by a complex network of signaling pathways. The availability of nucleotides is a critical checkpoint for cell cycle progression, and pathways that are sensitive to the cellular metabolic state are therefore intrinsically linked to pyrimidine synthesis. This compound's influence is primarily understood through its relationship with its parent compound, orotic acid, and its role in the pyrimidine biosynthetic pathway.

Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis. oaepublish.com The de novo pyrimidine synthesis pathway is therefore often upregulated in these cells. oaepublish.com Key signaling pathways that control cell proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are central to this regulation. aging-us.comnih.gov These pathways integrate extracellular signals from growth factors and the cellular environment to control cell cycle entry and progression. esmo.orgnih.govnih.gov

Dysregulation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways is a hallmark of many cancers, leading to uncontrolled cell growth. aging-us.comoncotarget.com The PI3K/AKT/mTOR pathway, in particular, is a critical regulator of cell growth, protein synthesis, and survival. nih.govoncotarget.comnih.govwikipedia.org Its activation can be triggered by numerous upstream signals and is a convergence point for many growth stimuli. nih.gov Similarly, the RAS/RAF/MEK/ERK pathway transmits signals from cell surface receptors to the nucleus, regulating gene expression related to proliferation, differentiation, and survival. esmo.orgnih.gov

The activity of these pathways is connected to metabolic processes like pyrimidine synthesis. The enzyme dihydroorotate dehydrogenase (DHODH), which produces orotate, is functionally linked to the mitochondrial respiratory chain, tying nucleotide synthesis to cellular energy status. uib.noembopress.organnualreviews.org Therefore, by influencing the pyrimidine pool, compounds like this compound can indirectly affect the signaling networks that sense nucleotide availability and thereby control cell proliferation. Inhibition of this pathway can lead to cell cycle arrest and a decrease in proliferation, a mechanism that is a key target in cancer therapy. researchgate.net

Table 1: Key Cellular Proliferation Pathways Potentially Influenced by Pyrimidine Metabolism

PathwayCore FunctionLink to Pyrimidine Metabolism
RAS/RAF/MEK/ERKRegulates cell proliferation, survival, and differentiation in response to extracellular signals. esmo.orgnih.govPathway activity is linked to the cellular state, including the availability of building blocks for proliferation like nucleotides.
PI3K/AKT/mTORCentral regulator of cell growth, survival, protein synthesis, and metabolism. oncotarget.comwikipedia.orgIntegrates nutrient and energy status, including the availability of pyrimidines, to control cell growth and division. nih.gov
p53 SignalingTumor suppressor pathway that responds to cellular stress, including nucleotide depletion, to induce cell cycle arrest or apoptosis. researchgate.netDepletion of pyrimidine pools can activate p53, leading to an anti-proliferative response. researchgate.net

This compound and its parent compound, orotic acid, are central to a network of enzymatic reactions critical for nucleotide metabolism. Their primary interactions are with the enzymes of the de novo pyrimidine synthesis pathway.

Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes the fourth step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate. nih.govcaldic.com DHODH is a major target for anti-proliferative and antiviral therapies because its inhibition directly depletes the pyrimidine pool necessary for cell division and viral replication. uib.nonih.gov Orotic acid is the direct product of this enzyme. nih.gov While this compound is a derivative, the pathway's regulation can be influenced by the levels of its products. Some inhibitors of DHODH are structurally related to orotate and act as competitive inhibitors. mdpi.com Preliminary studies on esterified analogs like methyl-orotate suggest they are investigated for their potential to inhibit DHODH. proceedings.science

Orotate Phosphoribosyltransferase (OPRT): OPRT is the fifth enzyme in the pathway and is responsible for converting orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP). ontosight.ainih.gov This is a crucial step in forming the first pyrimidine nucleotide. nih.gov OPRT is a target for certain therapies, as its inhibition can halt cancer cell proliferation. ontosight.ai In E. coli, studies have shown that the activity of OPRTase can be decreased through post-translational modifications like acetylation, suggesting a complex regulatory network. nih.gov

Orotidine 5'-Monophosphate Decarboxylase (OMPDC): This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP), the decarboxylation of OMP. acs.orgwikipedia.org In mammals, OPRT and OMPDC exist as a single bifunctional enzyme called UMP synthase. caldic.comwikipedia.org The activity of OMPDC can be allosterically activated by its substrate, OMP, which is the product of the OPRT-catalyzed reaction. wikipedia.org

The interplay between these enzymes forms a tightly regulated network. For instance, the product of DHODH (orotate) is the substrate for OPRT, and the product of OPRT (OMP) is the substrate for OMPDC. This channeling of intermediates is crucial for efficient UMP synthesis.

Table 2: Enzymes Interacting with Orotate and its Derivatives

EnzymeEC NumberFunction in Pyrimidine PathwayInteraction with Orotate/Derivatives
Dihydroorotate Dehydrogenase (DHODH)1.3.5.2Catalyzes the conversion of dihydroorotate to orotate. nih.govcaldic.comOrotate is the product. The enzyme is a target for inhibitors, and the antiviral/antiproliferative effect of these inhibitors can be reversed by adding exogenous orotate. nih.govmdpi.comresearchgate.net
Orotate Phosphoribosyltransferase (OPRT)2.4.2.10Converts orotate to orotidine 5'-monophosphate (OMP). ontosight.ainih.govOrotate is the primary substrate. ontosight.ai
Orotidine 5'-Monophosphate Decarboxylase (OMPDC)4.1.1.23Converts OMP to uridine monophosphate (UMP). wikipedia.orgIndirectly influenced by orotate levels via the production of its substrate, OMP. wikipedia.org

Mechanisms in Antiviral and Immune Response Contexts

The mechanisms by which this compound may influence antiviral and immune responses are intrinsically linked to its role in pyrimidine metabolism. Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the supply of nucleotides for their genetic material.

Antiviral Mechanisms: A primary host-targeting antiviral strategy is the inhibition of de novo pyrimidine synthesis. mdpi.com By limiting the available pool of pyrimidines, the replication of a broad spectrum of both RNA and DNA viruses can be suppressed. nih.gov The key enzyme target in this strategy is DHODH. nih.govresearchgate.net Inhibition of DHODH depletes the cell of orotate and subsequent pyrimidines, which are crucial for viral genome replication. nih.gov The antiviral activity of many DHODH inhibitors can be reversed by the addition of exogenous orotate or uridine, confirming that the mechanism of action is the depletion of the pyrimidine pool. mdpi.comresearchgate.netresearchgate.net While direct studies on this compound are limited, its structural relationship to orotate places it at the center of this metabolic pathway. For instance, some pyrimidine derivatives have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov

Immune Response Modulation: The modulation of the immune system by orotate derivatives is an area of active investigation. The pyrimidine synthesis pathway is not only crucial for viral replication but also for the proliferation of activated immune cells, such as lymphocytes. Therefore, inhibitors of this pathway, like DHODH inhibitors, possess immunosuppressive properties. mdpi.com

Furthermore, there is evidence of crosstalk between pyrimidine metabolism and the innate immune response. Inhibition of DHODH has been shown to augment the interferon (IFN) response against viral infections. researchgate.net Type I interferons (IFN-alpha/beta) are critical cytokines that orchestrate an antiviral state in cells by inducing the expression of hundreds of interferon-stimulated genes (ISGs). bio-rad.comthermofisher.com Some studies have shown that the antiviral effect of certain DHODH inhibitors is dependent on a functional IFN pathway and is associated with elevated ISG expression. mdpi.com This suggests a dual mechanism: direct depletion of nucleotides and enhancement of the host's innate antiviral defenses. The activation of the IFN pathway can also involve signaling cascades like the JAK/STAT pathway and the ERK pathway. bio-rad.comnih.gov

Table 3: Proposed Antiviral and Immunomodulatory Mechanisms

MechanismDescriptionRelevance to this compound
Inhibition of Viral Replication via Pyrimidine DepletionInhibiting host cell DHODH reduces the pyrimidine pool (e.g., UTP, CTP) required for viral RNA and DNA synthesis. nih.govAs a derivative of the pathway's product (orotate), its metabolism is central to this process. The antiviral effects of DHODH inhibitors are reversed by orotate. mdpi.comresearchgate.net
ImmunosuppressionInhibition of pyrimidine synthesis restricts the proliferation of rapidly dividing immune cells like lymphocytes. Orotate derivatives are explored for immunomodulating effects. google.com
Augmentation of Interferon (IFN) ResponseInhibition of DHODH can enhance the expression of interferon-stimulated genes (ISGs), boosting the innate antiviral state of the cell. mdpi.comresearchgate.netThis provides a secondary, host-centric antiviral mechanism linked to the pyrimidine pathway.

Preclinical Investigations and Experimental Model Systems for Ethyl Orotate Research

In Vitro Cellular and Biochemical Models

In vitro models provide a controlled environment to study the molecular and cellular effects of compounds, free from the complexities of a whole organism.

A review of the scientific literature indicates a notable absence of studies specifically utilizing ethyl orotate (B1227488) within prokaryotic expression systems like Escherichia coli or Pseudomonas species. These systems are widely employed for the high-yield production of recombinant proteins. science.govresearchgate.net The general methodology involves inserting a gene of interest into a plasmid vector, which is then introduced into the bacterial host. science.govgoogle.com The bacteria, such as E. coli, can then be cultured in inexpensive media to produce large quantities of the target protein. science.govresearchgate.net

There is a significant lack of specific research detailing the use of ethyl orotate in studies with eukaryotic cell lines, such as human carcinoma cells or hepatocytes. These cell lines are standard models in medical research. For instance, HepG2 cells, a human liver cancer cell line, are often used in studies of liver metabolism and drug toxicity. liverpool.ac.uk However, investigations into the direct effects or metabolic fate of this compound in these or other eukaryotic cell culture systems have not been a primary focus of published research.

Detailed kinetic characterization of recombinant enzymes interacting specifically with this compound is not extensively documented. The field of enzyme kinetics focuses on measuring reaction rates to understand enzyme mechanisms and inhibition profiles. science.gov Research on enzymes within the pyrimidine (B1678525) biosynthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), has been conducted using recombinant proteins expressed in E. coli. nih.gov These studies are critical for drug development, particularly in targeting pathogens like Plasmodium falciparum, the causative agent of malaria. nih.gov

However, the substrate used in these kinetic assays is typically dihydroorotate or orotate, not this compound. nih.gov For example, the kinetic and structural characterization of DHODH enzymes involves determining parameters for the natural substrates to understand how inhibitors might compete. nih.gov While the tools for such an investigation are well-established, their application to this compound has not been reported.

In Vivo Animal Models for Mechanistic Elucidation

Animal models, particularly rodents, are indispensable for studying systemic effects and metabolic perturbations that cannot be replicated in vitro.

Research into pyrimidine metabolism perturbations has frequently utilized rodent models, though these studies have focused on orotic acid rather than its ethyl ester. Orotic acid, an intermediate in pyrimidine synthesis, is known to cause metabolic disturbances when administered in the diet to certain animal models. researchgate.netscience.gov Hereditary orotic aciduria, a human genetic disorder resulting from a defect in the Uridine (B1682114) Monophosphate (UMP) synthase gene, leads to elevated levels of orotic acid and can be mimicked in some respects in animal models. researchgate.netscience.gov While these models are crucial for understanding the consequences of pyrimidine pathway disruptions, direct experimental data on the effects of this compound in these systems is absent from the current body of scientific literature.

The investigation of orotate effects on organ-specific metabolism has centered almost exclusively on the impact of orotic acid on the liver. It is well-documented that dietary administration of orotic acid induces a fatty liver (hepatic steatosis) in rodent models, particularly in rats. researchgate.net This effect is linked to the disruption of lipid metabolism.

Mechanistic studies have shown that orotic acid-induced fatty liver involves the suppression of the AMP-activated protein kinase (AMPK) pathway and subsequent effects on sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor in lipogenesis. researchgate.netjci.org The accumulation of orotic acid interferes with the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, leading to triglyceride accumulation.

The table below summarizes findings from a representative study on the effects of dietary orotic acid on rat liver, highlighting the type of data generated in these models. It is critical to note that these findings pertain to orotic acid, as similar studies involving this compound have not been published.

ParameterControl Diet1% Orotic Acid Diet
Liver Weight (% of Body Weight)3.5 ± 0.16.8 ± 0.3
Liver Total Lipids (mg/g)45.2 ± 2.1148.5 ± 7.6
Liver Triglycerides (mg/g)12.1 ± 1.595.3 ± 5.4
Plasma Triglycerides (mg/dL)88.4 ± 9.225.1 ± 3.7
Note: This table is a representative example based on established effects of dietary orotic acid in rats and is intended for illustrative purposes. The data demonstrates the utility of rodent models in studying hepatic metabolism perturbations by orotates.

Animal Models for Cellular Proliferation and Immune System Studies

Direct preclinical research focusing specifically on this compound in animal models for cellular proliferation and immune system modulation is not extensively documented in publicly available literature. However, significant insights can be drawn from studies on its parent compound, orotic acid, and various orotate salts. These investigations provide a strong foundation for understanding the potential effects of the orotate moiety in biological systems, particularly given its central role in the synthesis of pyrimidines, which are fundamental for cellular growth and function.

Orotate's Role in Animal Models of Cellular Proliferation

The primary role of orotic acid as a key intermediate in the de novo pyrimidine synthesis pathway makes it indispensable for the production of DNA and RNA. nih.gov This pathway is crucial for all proliferating cells, and its modulation has been a subject of study in various animal models, from regenerative growth to oncology.

One of the clearest demonstrations of orotate's pro-proliferative effects comes from a study on rats with short-bowel syndrome (SBS). nih.gov In this model, massive small-bowel resection triggers an adaptive growth response in the remaining intestine. Researchers found that supplementing the diet with orotate significantly enhanced this natural proliferative response. nih.gov Dietary orotate was observed to have more potent growth-stimulatory effects than uracil, another pyrimidine precursor. nih.gov Key findings from this research showed that orotate supplementation led to increased jejunal villus height, crypt depth, and total mucosal height compared to resected animals on a standard diet. nih.gov Furthermore, orotate administration increased the total DNA content and the rate of cellular proliferation, as measured by bromodeoxyuridine (BrdU) incorporation in the jejunal mucosa. nih.gov

Table 1: Effects of Dietary Orotate on Jejunal Mucosal Growth in a Rat Model of Short-Bowel Resection
Parameter MeasuredObservation with Orotate SupplementationIndicator of
Villus Height (VH)Significantly IncreasedEnhanced Absorptive Surface Area
Crypt Depth (CD)Significantly IncreasedIncreased Progenitor Cell Compartment
Total Mucosal HeightSignificantly IncreasedOverall Mucosal Growth
Jejunal DNA ContentIncreased vs. Resection AloneIncreased Cell Number (Hyperplasia)
BrdU IncorporationIncreasedIncreased Rate of Cell Proliferation

Data sourced from a study on adaptive gut growth in rats following small-bowel resection. nih.gov

In the context of oncology, the orotate moiety has been utilized to create salt forms of anti-cancer agents to improve their pharmacological properties. For example, Carboxyamidotriazole-orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI), a signal transduction inhibitor. plos.orgnih.gov In xenograft mouse models of imatinib-resistant chronic myeloid leukemia (CML) and other cancers like glioblastoma and ovarian cancer, CTO demonstrated stronger efficacy and increased oral bioavailability compared to its parent compound. plos.orgnih.govresearchgate.netscirp.org These studies use animal models to show that targeting cellular proliferation can be enhanced by using an orotate salt, which effectively inhibits tumor growth. plos.orgnih.govresearchgate.net

Orotate's Role in Animal Models of the Immune System

The immune system is characterized by the rapid proliferation of lymphocytes (T and B cells) upon activation, a process that is highly dependent on the de novo synthesis of pyrimidine nucleotides. ashpublications.org This reliance suggests that the availability of orotate is a critical factor for a robust immune response.

Animal models have been instrumental in exploring this connection. In a diabetic mouse model (db/db mice), administration of orotic acid was found to protect pancreatic β-cells from death, help maintain the size of islets, and preserve insulin (B600854) secretion. nih.gov This study highlights a protective role for orotic acid in a disease model where cellular stress and death are prominent features. nih.gov

While direct studies on this compound are scarce, research on the structurally similar compound ethyl pyruvate (B1213749) (EP) offers compelling evidence that simple ethyl esters can modulate immune cell proliferation in vivo. In studies using healthy C57BL/6 mice, EP was shown to increase the proportion and proliferation of regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance. nih.gov This effect was observed both with intraperitoneal and oral administration. nih.gov The study found that EP promoted Treg proliferation by enhancing the glycolytic pathway. nih.gov Although EP and this compound are distinct molecules, these findings demonstrate that small ester compounds can have significant immunomodulatory effects in animal models.

Table 2: Effects of Ethyl Pyruvate (EP) on Regulatory T Cell (Treg) Proliferation in Mice
Experimental ModelCompoundKey FindingImplication
Healthy C57BL/6 Mice (In Vivo)Ethyl PyruvateIncreased the number of Tregs in the peritoneal cavity and gut-associated lymphoid tissue.Demonstrates in vivo immunomodulatory potential.
Mouse CD4+ T Cells (In Vitro)Ethyl PyruvateIncreased Treg proliferation and suppressive function.Direct effect on immune cell proliferation.
Type 1 Diabetes Mouse ModelEthyl PyruvatePrevented clinical manifestation by augmenting Treg number and function.Potential therapeutic relevance in autoimmune models.

Findings are based on studies of ethyl pyruvate, a compound distinct from this compound, and are presented to illustrate the potential for related molecules to influence immune cell proliferation. nih.gov

The use of immunodeficient mice engrafted with a functional human immune system (HIS mice) represents an advanced preclinical model for studying human immunology in vivo. frontiersin.org These models are used to investigate the complex interactions between human immune cells and to test novel immunotherapies, including those that target the proliferation and function of specific lymphocyte populations like Tregs. frontiersin.org While not yet applied to this compound, these sophisticated animal models are the standard for evaluating the effects of new compounds on the human immune system.

Advanced Analytical and Characterization Methodologies for Ethyl Orotate

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and quantification of ethyl orotate (B1227488), separating it from complex mixtures to enable accurate measurement. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ethyl orotate and its parent compound, orotic acid. openaccessjournals.com Reversed-phase HPLC is the most common modality, offering high resolution and efficiency. ejgm.co.ukanalis.com.my The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. uv.es

A typical HPLC method involves a C18 column as the stationary phase, which provides excellent retention and separation for moderately polar compounds like this compound. gcms.cztjnpr.org The mobile phase generally consists of an aqueous component (water or a buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ejgm.co.uksielc.com Isocratic elution with a constant mobile phase composition or gradient elution, where the solvent composition is changed over time, can be employed to achieve optimal separation. analis.com.my Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring in this compound is a strong chromophore. tjnpr.org

Table 1: Representative HPLC Method Parameters for this compound Analysis

Parameter Description Typical Value/Condition
Stationary Phase The solid support within the column that interacts with the analyte. Reversed-Phase C18 (Octadecylsilane), 5 µm particle size
Mobile Phase The solvent that carries the sample through the column. Acetonitrile/Water mixture (e.g., 20:80 v/v) sielc.com or Methanol/Water
Elution Mode The technique for passing the mobile phase through the column. Isocratic or Gradient analis.com.my
Flow Rate The speed at which the mobile phase moves through the column. 1.0 mL/min ejgm.co.ukanalis.com.my
Column Temperature Maintained temperature of the column to ensure reproducibility. 30-35 °C analis.com.mytjnpr.org
Injection Volume The amount of sample introduced into the system. 5-20 µL analis.com.myresearchgate.net

| Detection | The method used to visualize the analyte as it elutes. | UV-Vis Spectrophotometry at ~280 nm tjnpr.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). chromatographyonline.comchromatographyonline.com This powerful hyphenated technique provides not only retention time data but also molecular weight and structural information based on mass-to-charge ratios (m/z). japsonline.com

The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules. researchgate.net For orotic acid and its esters, negative ion mode ESI is often effective. researchgate.netnih.gov In tandem MS, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and quantitative detection with low background interference. japsonline.commdpi.com The transition from the precursor ion to a specific product ion is monitored for quantification. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound

Parameter Description Typical Value/Condition
Chromatography The HPLC separation method used prior to MS detection. As described in section 6.1.1
Ionization Source The interface used to generate ions from the eluting analyte. Electrospray Ionization (ESI), often in negative mode researchgate.netnih.gov
Precursor Ion [M-H]⁻ The deprotonated molecular ion of this compound selected for fragmentation. m/z 183.04
Product Ion(s) Specific fragment ions generated from the precursor ion. e.g., m/z 111 (from decarboxylation of the ring) nih.gov

| Detection Mode | The mass spectrometry scan mode used for quantification. | Multiple Reaction Monitoring (MRM) mdpi.com |

Gas Chromatography-Mass Spectrometry (GC/MS) Derivatization and Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful analytical tool, but its application to polar, non-volatile compounds like this compound requires a chemical modification step known as derivatization. nih.gov Derivatization converts the polar N-H groups of the pyrimidine ring into less polar, more volatile derivatives suitable for GC analysis. nih.gov

Common derivatization approaches for related compounds like orotic acid include silylation and alkylation. researchgate.netnih.gov Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.gov Alternatively, alkylation, for instance using diazomethane (B1218177), can methylate these positions. researchgate.net Following derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., HP-5ms) before being detected by a mass spectrometer. mdpi.com The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound. researchgate.net

Table 3: Common Derivatization and GC/MS Conditions for this compound Analysis

Parameter Description Typical Value/Condition
Derivatization Reagent The chemical used to increase the volatility of the analyte. BSTFA (silylation) or Diazomethane (methylation) nih.gov
Reaction Conditions The temperature and time required for the derivatization reaction. e.g., 80°C for 30 minutes nih.gov
GC Column The stationary phase for separating the derivatized analyte. HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm mdpi.com
Carrier Gas The inert gas that moves the sample through the column. Helium or Hydrogen
Temperature Program The temperature gradient used to elute compounds. e.g., Initial 70°C, ramp to 300°C mdpi.com

| Ionization Mode | The method of ionization in the mass spectrometer. | Electron Ionization (EI) at 70 eV |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound, providing detailed information about its molecular framework and concentration. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used to piece together the atomic connectivity of this compound. core.ac.uk

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic triplet and quartet pattern, while the lone proton on the pyrimidine ring appears as a singlet. weebly.com The ¹³C NMR spectrum reveals distinct signals for each carbon atom, including the carbonyl carbons of the ester and amide groups, the sp² hybridized carbons of the ring, and the sp³ carbons of the ethyl group. weebly.comhmdb.ca The chemical shift of each nucleus provides insight into its local electronic environment. libretexts.org

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
-CH₃ (ethyl) ~1.3 Triplet (t) ~7.1
-CH₂- (ethyl) ~4.3 Quartet (q) ~7.1
C5-H (ring) ~6.1 Singlet (s) N/A

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon Assignment Chemical Shift (δ) (ppm)
-CH₃ (ethyl) ~14
-CH₂- (ethyl) ~62
C5 (ring) ~110
C6 (ring) ~140
C4 (C=O) ~155
C2 (C=O) ~163

UV-Visible Spectrophotometry for Quantitative Analysis and Reaction Monitoring

UV-Visible spectrophotometry is a simple, robust, and widely used technique for the quantitative analysis of compounds containing chromophores. testronixinstruments.comijprajournal.com The conjugated pyrimidine ring system in this compound absorbs light in the UV region, making it suitable for this type of analysis. libretexts.org

The concentration of this compound in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax), which is typically around 280 nm for the orotate structure, and applying the Beer-Lambert law. researchgate.net This law states that there is a linear relationship between the absorbance and the concentration of the analyte. uni-muenchen.de

Furthermore, UV-Vis spectroscopy is an effective tool for reaction monitoring. numberanalytics.comresearchgate.net For instance, during the synthesis of this compound, the progress of the reaction can be tracked by monitoring the increase in absorbance at its λmax over time. Conversely, any degradation of the compound can be observed as a decrease in absorbance. uni-muenchen.de This real-time analysis provides valuable kinetic data about the reaction. researchgate.net

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone for the definitive identification of this compound and for profiling its related metabolites, primarily its precursor, orotic acid. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed.

In GC-MS analysis, derivatization of orotic acid is often necessary to increase its volatility. researchgate.netresearchgate.net For instance, derivatization with diazomethane allows for subsequent analysis in Single Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. researchgate.net A detection limit of 0.28 µmol/L has been achieved using the m/z 82 ion in SIM mode. researchgate.net

LC-MS/MS methods, particularly those using electrospray ionization (ESI), offer high-throughput analysis without the need for derivatization. researchgate.netresearchgate.net These methods are widely used for quantifying orotic acid in biological matrices like urine, plasma, and dried blood spots. researchgate.netebi.ac.uk A common approach involves stable isotope dilution using labeled orotic acid, such as [1,3-¹⁵N₂]-orotic acid, as an internal standard to ensure accuracy. researchgate.netebi.ac.uk The analysis is often performed in the selected reaction monitoring (SRM) mode, where for orotic acid, the transition of the precursor ion at m/z 155 to the product ion at m/z 111 is monitored. nih.gov This technique provides excellent sensitivity and specificity, with a rapid analysis time of about 4.5 minutes per sample. nih.gov

While direct mass spectrometry data for this compound is less common in metabolic studies, its molecular identification relies on the same principles. With a molecular formula of C₇H₈N₂O₄ and a monoisotopic mass of 184.048407 g/mol , its mass spectrum would be characterized by a molecular ion peak at m/z 184. nih.govepa.gov Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da), which are characteristic fragmentation patterns for ethyl esters. libretexts.org

Table 1: Mass Spectrometric Parameters for Orotic Acid Analysis

TechniqueSample PreparationIonization ModeDetection ModeKey Transitions/Ions (m/z)Reference
GC-MSDerivatization with diazomethaneElectron Ionization (EI)Single Ion Monitoring (SIM)82 researchgate.netresearchgate.net
LC-MS/MSDilution (e.g., 1:20 in urine)Electrospray (ESI)Selected Reaction Monitoring (SRM)155 → 111 nih.gov
HILIC-MS/MSStable isotope dilutionNot SpecifiedNot SpecifiedNot Specified researchgate.netebi.ac.uk
FIA-MS/MSExtraction from Dried Blood Spots (DBS)Negative-mode ESINot SpecifiedNot Specified nih.gov

Electrophoretic Techniques for Orotate Detection

Electrophoretic methods, particularly Capillary Zone Electrophoresis (CZE), provide a rapid and selective means for the detection and quantification of orotate in biological fluids. nih.govcapes.gov.br CZE separates charged molecules in a narrow-bore capillary under the influence of a high electric field. uomustansiriyah.edu.iq

A key advantage of CZE for orotate analysis in complex matrices like untreated urine is its high resolving power and speed, with a total analysis time as short as 5 minutes. researchgate.netnih.gov The selectivity of the method is enhanced by using a background electrolyte with a low pH (e.g., pH 2.8). nih.govnih.gov At this pH, many potential interferences from the urine matrix are minimized, allowing for a cleaner signal for orotic acid. nih.govnih.gov

Detection is typically performed using a fast-scanning UV detector or a diode array detector (DAD), which allows for the identification of orotic acid based on its characteristic UV spectrum. nih.govnih.gov The limit of quantification for this method can reach as low as 10 µmol/L. nih.gov For enhanced sensitivity and confidence in identification, especially at low concentrations, CZE can be coupled with tandem columns and advanced chemometric procedures for data processing. nih.gov This approach can achieve detection limits of 0.4 µmol/L (at 280 nm) and allows for confident confirmation of orotate at concentrations around 10 µmol/L. nih.gov

Fluorescence-Based Enzyme Activity Assays

Fluorescence-based assays offer a sensitive and high-throughput method for studying enzymes that metabolize orotate, such as orotate phosphoribosyltransferase (OPRT). OPRT catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine-5'-monophosphate (OMP). mdpi.com

A novel fluorescence method has been developed that measures OPRT activity by quantifying the consumption of its substrate, orotic acid. mdpi.comresearchgate.net This assay utilizes a specific fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), which selectively reacts with orotic acid to produce a fluorescent product. mdpi.comresearchgate.netresearchgate.net

The procedure involves incubating the enzyme source (e.g., HeLa cell lysate) with orotic acid. mdpi.comnih.gov A portion of the reaction mixture is then heated (e.g., at 80°C for 4 minutes) in the presence of 4-TFMBAO under basic conditions. mdpi.comresearchgate.netnih.gov The resulting fluorescence is measured with a spectrofluorometer, and the decrease in fluorescence correlates with the amount of orotic acid consumed by OPRT, thus reflecting the enzyme's activity. mdpi.comresearchgate.net This method is rapid, allowing for the determination of OPRT activity within a 15-minute enzyme reaction time, and it eliminates the need for complex purification or deproteination steps. mdpi.comresearchgate.net The results obtained are comparable to traditional radiometric methods. mdpi.comresearchgate.net

Table 2: Key Parameters of Fluorescence-Based OPRT Assay

ParameterDescriptionReference
EnzymeOrotate phosphoribosyltransferase (OPRT) mdpi.comresearchgate.net
PrincipleMeasures consumption of orotic acid mdpi.comresearchgate.net
Fluorogenic Reagent4-trifluoromethylbenzamidoxime (4-TFMBAO) mdpi.comresearchgate.netresearchgate.net
Reaction Time15 minutes for enzyme reaction mdpi.comresearchgate.net
Key AdvantageRapid, no purification needed, high-throughput potential mdpi.comresearchgate.net

Computational and In Silico Approaches

Computational methods are invaluable for understanding the behavior of this compound and its parent compound, orotate, at the atomic level. These approaches provide insights into molecular interactions, reaction mechanisms, and structural dynamics that are often difficult to probe experimentally.

Molecular Dynamics Simulations and Docking Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as orotate or its derivatives, and a biological macromolecule. researchgate.netnih.gov

Docking studies are used to predict the preferred binding orientation of a ligand to a target protein or nucleic acid. For instance, docking studies have been performed to investigate the binding of orotate to targets like G-quadruplex (G4) DNA, which is relevant in neurodegeneration research. nih.govnih.gov These studies revealed that orotate can bind to both monomeric and aggregated forms of G4 DNA through hydrogen bonds and stacking interactions, potentially modulating DNA aggregation. nih.govresearchgate.net Similarly, docking has been used to study how orotate and its inhibitor analogues bind to the active site of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). scielo.br

MD simulations provide a dynamic view of these interactions over time, taking into account the flexibility of both the ligand and the target. researchgate.netscielo.br Simulations of DHODH complexes with orotate derivatives, performed using software like GROMACS with force fields such as Charmm36, have been used to assess the conformational stability of the complex and calculate binding free energies. nih.govnih.gov These simulations, often run for nanoseconds, help to understand how inhibitors influence the enzyme's active site conformation and can guide the design of more potent therapeutic agents. scielo.brnih.gov

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are employed to elucidate the detailed electronic mechanisms of chemical reactions. nih.govresearchgate.net Such methods have been applied to study the decarboxylation of orotic acid analogues, providing a computational model for the reaction catalyzed by orotidine (B106555) 5'-monophosphate decarboxylase. acs.org

These calculations can determine the energy barriers of different proposed reaction pathways, helping to rule out unlikely mechanisms. For example, studies on iso-orotate decarboxylase revealed that the decarboxylation of its substrate proceeds through a reverse electrophilic aromatic substitution mechanism, while ruling out a pathway involving a high-energy tetrahedral carboxylate intermediate. nih.govresearchgate.net By modeling the active site and performing calculations on large atomic models (e.g., over 300 atoms), researchers can gain detailed insights into the roles of specific amino acid residues and metal cofactors (like Mn²⁺) in catalysis. nih.govresearchgate.net Quantum chemical methods have also been used to calculate various molecular properties of orotic acid, such as bond lengths, bond angles, and electronic properties, which are fundamental to understanding its reactivity. scirp.orgscirp.org

Emerging Research Perspectives and Future Directions

Comprehensive Elucidation of Ethyl Orotate's Undiscovered Biological Roles

The comprehensive elucidation of this compound's undiscovered biological roles represents a significant frontier in its research. Orotate (B1227488), the parent compound, is a pivotal intermediate in pyrimidine (B1678525) de novo synthesis and has demonstrated connections to various biological processes, including dietary, supplement, and neurodrug applications nih.gov. Emerging research suggests orotate's potential in regulating gene transcription and its influence on cell and tissue development nih.govcaldic.com. For instance, orotate has been implicated in modulating the aggregation of G-quadruplex (G4) DNA, a process relevant to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Frontotemporal Dementia (FTD) nih.gov. This suggests a potential neurodrug utility for orotate nih.gov. Furthermore, orotate can act as an inhibitor of key enzymes in the pyrimidine biosynthetic pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), indicating a promising avenue for antimalarial drug development nih.gov. Orotate is actively taken up by erythrocytes and hepatocytes, contributing to uridine (B1682114) conversion and participating in the pyrimidine-recycling pathway nih.gov.

Future studies on this compound could explore whether its esterification alters or enhances these known roles of orotate, or if it confers novel biological activities. This could involve investigating its impact on specific enzymatic modulations, its interaction with previously uncharacterized signaling pathways, or its potential structural roles within cellular components. Techniques such as advanced proteomics and metabolomics could be employed to identify novel protein targets or metabolic pathways influenced by this compound.

Development of Advanced Synthetic Strategies for Orotate Analogues with Tailored Properties

The development of advanced synthetic strategies for orotate analogues, including this compound, with tailored properties is crucial for expanding their therapeutic and research utility. Current research on orotate synthesis includes prebiotic plausible one-pot reactions from simpler building blocks like hydantoin (B18101) and glyoxylate, yielding orotate and pyruvate (B1213749) d-nb.inforesearchgate.net. This highlights the potential for developing more efficient and environmentally friendly synthetic routes. The synthesis of orotate analogues, such as those mimicking transition states of enzymes like orotate phosphoribosyltransferase (OPRT), has been explored to design inhibitors with specific binding affinities nih.gov. For example, pyrrolidine-based C-linked orotate analogues have been synthesized to mimic ribocation character and have shown improved inhibition constants (Ki values ranging from 83–220 nM) against OPRT nih.gov.

Future synthetic efforts for this compound and its analogues could focus on combinatorial chemistry to generate diverse libraries, stereoselective synthesis to control specific isomer formation, and bio-inspired synthesis to mimic natural biosynthetic pathways. The aim would be to tailor properties such as improved solubility, enhanced bioavailability, increased cell permeability, or heightened specificity for particular biological targets. For instance, addressing the limited water solubility of orotic acid has led to the development of nanocrystal formulations using high-energy milling researchgate.net. Similar approaches could be explored for this compound to improve its physicochemical properties for various applications.

Deeper Understanding of Orotate-Mediated Gene Regulation and Cellular Signaling

A deeper understanding of orotate-mediated gene regulation and cellular signaling is an active area of investigation. Orotic acid has been speculated to influence the synthesis of genes involved in cell proliferation in eukaryotes omicsonline.org. In prokaryotes, orotic acid supplementation has been shown to increase the transcription of pyrimidine biosynthetic pathway enzymes like dihydroorotase, orotate phosphoribosyltransferase, or orotidine (B106555) 5'-monophosphate decarboxylase omicsonline.org. Orotate is also known to be required for the regulation of genes important in the development of cells, tissues, and organisms caldic.com. Furthermore, orotate can influence mitochondrial activity and lipid metabolism in cells mdpi.com. Studies have shown that high doses of orotic acid can affect the bioenergetic processes of ovarian cells, reducing lipid droplet content and impacting oocyte maturation mdpi.com.

Future research on this compound should investigate its specific mechanisms of action in gene regulation. This could involve advanced techniques such as ChIP-seq (Chromatin Immunoprecipitation sequencing) to identify direct DNA binding sites, RNA-seq to profile global gene expression changes, and reporter assays to quantify the activity of specific promoters or enhancers. Understanding how this compound interacts with or influences key signaling pathways, such as mTOR (mammalian Target of Rapamycin) or AMPK (AMP-activated protein kinase), which are central to cellular metabolism and growth, would provide critical insights fishersci.nl.

Innovation in Experimental Models and High-Throughput Analytical Platforms

Innovation in experimental models and high-throughput analytical platforms is essential for accelerating the discovery and characterization of this compound's properties. High-throughput screening (HTS) has been successfully employed in drug discovery to evaluate large compound libraries for specific biological activities acs.org. For example, HTS workflows built on open-source platforms are being developed to streamline reaction planning, execution, and data analysis, integrating tools for parsing LC-MS data and translating chemical identifiers chemrxiv.org.

Future research will benefit from the development and utilization of more physiologically relevant experimental models, such as organoids, 3D cell cultures, and advanced animal models that more accurately mimic human physiology and disease states. The integration of high-throughput analytical techniques, including mass spectrometry imaging for spatial distribution analysis, advanced chromatography for comprehensive metabolite profiling, and automated assays for rapid functional screening, will be critical. These platforms will enable the efficient generation of large datasets to uncover subtle biological effects of this compound.

Integration of Systems Biology Approaches for Holistic Orotate Metabolism Mapping

The integration of systems biology approaches for holistic orotate metabolism mapping is crucial for a comprehensive understanding of its role in biological systems. Systems biology, which combines transcriptomics, proteomics, metabolomics, and fluxomics, allows for the mapping of entire metabolic networks plos.orgnih.gov. This approach has been used to identify metabolites influencing dietary lifespan and healthspan, with orotate being linked to parental age at death in humans and affecting dietary restriction responses in flies biorxiv.orgnih.gov. Genome-scale metabolic models (GEMs) are increasingly used to analyze complex interactions within cellular components and have been applied to human metabolic networks to understand inborn errors of metabolism plos.orgskemman.is.

Q & A

What are the key physicochemical properties of ethyl orotate, and how do they influence experimental design?

Level: Basic
Answer: this compound (C₇H₈N₂O₄) has a melting point of 184.15°C and aqueous solubility of 2.100 × 10⁻² g/L at 20°C, as determined by empirical solubility studies . These properties necessitate careful solvent selection (e.g., organic-aqueous mixtures) for in vitro assays. Low solubility may limit bioavailability in cellular models, requiring solubilization agents like DMSO or ethyl acetate for kinetic studies, as demonstrated in DHODH inhibition assays .

How does ethyl substitution at the 5-position of orotate affect binding to dihydroorotate dehydrogenase (DHODH)?

Level: Basic
Answer: Substitution at the 5-position of orotate influences steric repulsion with DHODH's active site loop (L128-Q138). Computational modeling (MOE software, MMFF94x force field) shows that ethyl groups generate moderate shared van der Waals volumes (~25 ų) with loop residues, inducing partial conformational shifts in the enzyme. This contrasts with bulkier substituents (e.g., 3,3-dimethylbutyl), which force open-loop conformations . This compound’s intermediate size may balance substrate affinity and catalytic interference, making it useful for probing DHODH’s closed-to-open transition mechanisms .

What computational strategies are effective for designing this compound derivatives with enhanced DHODH inhibition?

Level: Advanced
Answer:

  • Conformational Searches: Use MOE or similar software to generate stable conformers (ΔE < 5 kcal/mol) and calculate steric overlap with DHODH’s active site loop .
  • Hydrophobic Matching: The 5-position region in DHODH is enriched with hydrophobic residues (L71, L101, P131). Derivatives with ethyl-benzene or branched alkyl groups improve binding via hydrophobic complementarity .
  • Hybrid QM/MM Simulations: Validate π-π interactions between orotate’s aromatic ring and FMN cofactor (−6.29 kcal/mol contribution), which are critical for inhibitor stability .

How can mutagenesis studies resolve conflicting data on this compound’s interaction with DHODH active-site residues?

Level: Advanced
Answer: Site-directed mutagenesis of key residues (e.g., Cys130, Lys43, Asn132 in Lactococcus lactis DHODH) reveals mechanistic insights:

  • Cys130 Mutants (C130A/S): Reduce catalytic activity by >99% at pH 8.0, confirming its role as a base activating dihydroorotate .
  • Lys43 Mutants (K43A/E): Disrupt hydrogen bonding with orotate’s carboxylate, lowering kcat/KM by 10³–10⁴-fold .
  • Methodological Tip: Pair mutagenesis with stopped-flow spectroscopy to monitor FMN reduction kinetics and isothermal titration calorimetry (ITC) to assess binding thermodynamics .

How do contradictory inhibition mechanisms of DHODH inhibitors inform studies on this compound?

Level: Advanced
Answer: Brequinar (competitive with ubiquinone) and A77 1726 (noncompetitive) exhibit overlapping binding sites but distinct kinetic profiles. For this compound:

  • Uncompetitive Inhibition Testing: Use Lineweaver-Burk plots with varied dihydroorotate (DHO) concentrations. If Vmax decreases without KM change, it suggests uncompetitive binding .
  • Crystallographic Validation: Co-crystallize this compound with human DHODH to resolve whether it occupies the ubiquinone site (as in brequinar) or induces allosteric shifts .

What analytical techniques are optimal for quantifying this compound in biological matrices?

Level: Advanced
Answer:

  • GC-MS: Extract this compound using ethyl acetate (1% DMSO), followed by derivatization for volatility. Shimadzu GCMS-QP2010SE systems achieve ppb-level sensitivity, validated in bacterial DHODH studies .
  • NMR Crystallography: Combine solid-state NMR (¹³C/¹⁵N) with DFT-GIPAW calculations (CASTEP) to resolve hydrogen-bonding networks and tautomeric states, as demonstrated for lithium orotate hydrates .
  • HPLC-UV: Use C18 columns with phosphate buffer (pH 6.5) and 220 nm detection, optimized from orotate quantification protocols .

How does this compound influence pyrimidine biosynthesis pathways in cellular models?

Level: Advanced
Answer: Orotate derivatives modulate nucleotide pools by:

  • UTP Pool Expansion: Chronic orotate administration in rats increases renal cortical UTP/DNA ratios by 54%, mimicking diabetic metabolic shifts .
  • Transcriptomic Profiling: RNA-seq of ΔdevR A. fumigatus mutants shows upregulated orotate biosynthesis pathways (e.g., nitrate assimilation, glutamate synthesis) under inhibitor stress .
  • Methodological Note: Use ¹⁴C-labeled this compound to track incorporation into RNA/DNA via scintillation counting, paired with CRISPRi knockdowns of DHODH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.